molecular formula C17H15ClN2O3S B2909837 N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-42-5

N-(2-chlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2909837
CAS No.: 898436-42-5
M. Wt: 362.83
InChI Key: ZKFKAENSQMDRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials .


Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

Target of Action

The compound, also known as N-(2-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is a sulfonamide derivative . Sulfonamides are known to primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

Sulfonamides, including our compound of interest, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site and preventing the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, the compound effectively halts DNA synthesis and bacterial replication .

Pharmacokinetics

They are distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, the compound prevents the formation of nucleotides and, consequently, the synthesis of DNA. This leads to the cessation of bacterial replication and growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact the compound’s action through drug-drug interactions. For example, other drugs that bind to albumin could displace sulfonamides, increasing their free concentration and potential toxicity .

Future Directions

The future directions in the field of quinoline derivatives focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Properties

IUPAC Name

N-(2-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFKAENSQMDRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.